(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBGTEWFXWJWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382319 | |

| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-03-5 | |

| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride basic properties

An In-depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: Properties and Applications

Introduction

This compound is a specialized bifunctional building block of significant interest to researchers and scientists in drug discovery and development. Its unique structure, combining a reactive boronic acid, a nucleophilic aminomethyl group, and a strategically placed fluorine atom, makes it a highly valuable reagent in medicinal chemistry. Boronic acids are renowned for their role as versatile intermediates in organic synthesis, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[1] The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[2]

This guide provides a comprehensive overview of the core properties, synthetic utility, and handling considerations for this compound, offering field-proven insights for its effective application in research and development settings.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white solid.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.

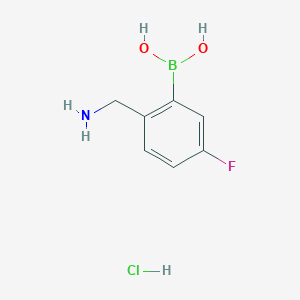

Below is the chemical structure of the compound:

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 850568-03-5 | [4] |

| Molecular Formula | C₇H₁₀BClFNO₂ | [4] |

| Molecular Weight | 205.42 g/mol | [4] |

| IUPAC Name | [2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | [] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 152-158°C | [] |

| Storage Temperature | 2-8°C, under inert gas | [4][6] |

| Purity | Typically ≥97% | |

The boronic acid moiety is a Lewis acid, while the aminomethyl group is basic. The pKa of the boronic acid is influenced by the electron-withdrawing fluorine atom, and the acidity of the ammonium group is typical for a primary benzylamine hydrochloride. The predicted pKa for the non-fluorinated analog (2-(aminomethyl)phenyl)boronic acid is approximately 8.23, which suggests the boronic acid hydroxyls are weakly acidic.[6]

Central Role in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent in many drug candidates.[8]

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Application:

-

Why this specific boronic acid? The presence of the aminomethyl group provides a critical advantage. After the Suzuki coupling reaction forms the core biaryl scaffold, the primary amine serves as a versatile functional handle for subsequent chemical modifications. It can be acylated, alkylated, or used in reductive amination to build out diverse chemical libraries for structure-activity relationship (SAR) studies.

-

The Role of Fluorine: The fluorine atom at the 5-position is not merely an inert substituent. Its high electronegativity can alter the electronic properties of the aromatic ring, which can be beneficial for target binding. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2]

-

Reaction Stability: While boronic acids are generally stable, some, particularly certain heteroaryl and polyfluorophenyl boronic acids, can be prone to decomposition (protodeboronation) under the basic conditions of the reaction.[9] The stability of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is generally sufficient for standard coupling protocols, though masking it as a more stable boronate ester (e.g., using diethanolamine) is a potential strategy if decomposition is observed.[10]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a detailed, self-validating methodology for a typical cross-coupling reaction.

Objective: To couple this compound with 4-bromoanisole to synthesize the corresponding biaryl product.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq).

-

Add 4-bromoanisole (1.0 mmol, 1.0 eq).

-

Add potassium carbonate (3.0 mmol, 3.0 eq). The use of a base is critical to activate the boronic acid for transmetalation.[11]

-

Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

-

-

Solvent Addition and Reaction:

-

Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The aqueous phase is often necessary for the base to function effectively.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical endpoint is the consumption of the limiting reagent (4-bromoanisole). The reaction time can range from 2 to 16 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from authoritative safety data sheets (SDS).

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may be harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]

-

Handling:

-

First Aid:

-

Storage:

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for molecular design in pharmaceutical research. Its trifunctional nature—a stable and reactive boronic acid for scaffold construction, a strategically placed fluorine atom for property modulation, and a versatile aminomethyl handle for diversification—provides a powerful platform for generating novel chemical entities. A thorough understanding of its properties, coupled with meticulous execution of synthetic protocols like the Suzuki-Miyaura coupling, enables researchers to harness its full potential in the complex journey of drug discovery.

References

-

Pharmaffiliates. 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | CAS No: 850568-03-5. [Link]

-

Angene Chemical. Safety Data Sheet: m-Aminophenyl Tosylate. [Link]

-

PubChem. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). [Link]

-

PubChem. (4-(Aminomethyl)phenyl)boronic acid. [Link]

-

ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]

-

AME Publishing Company. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubChem. (3-(Aminomethyl)phenyl)boronic acid. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

ResearchGate. Selected boronic acids and their pKa values. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-(AMINOMETHYL)PHENYL BORONIC ACID CAS#: 248274-03-5 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (CAS 850568-03-5) for Advanced Synthesis

Foreword: Unlocking Complex Scaffolds in Modern Drug Discovery

Welcome to a comprehensive exploration of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride, a sophisticated building block poised at the intersection of fluorine chemistry and organoboron utility. In the relentless pursuit of novel therapeutics, medicinal chemists and process scientists require reagents that not only provide structural diversity but also impart desirable pharmacokinetic properties. This guide is designed for the discerning researcher, offering not just data, but a deeper understanding of the causality behind the application of this versatile molecule. We will delve into its intrinsic properties, its strategic role in catalysis, and its practical application in the synthesis of biologically relevant scaffolds, moving beyond mere procedural steps to illuminate the scientific rationale that underpins its effective use.

Core Compound Analysis: Physicochemical & Structural Characteristics

This compound is a bifunctional reagent of significant interest. Its structure marries the reactivity of a boronic acid with the electronic and steric influences of ortho-aminomethyl and meta-fluoro substituents. This unique arrangement is not accidental; it is engineered to confer specific advantages in chemical synthesis and to influence the properties of the final target molecules.

| Property | Value | Source(s) |

| CAS Number | 850568-03-5 | [1][2] |

| Molecular Formula | C₇H₁₀BClFNO₂ | [1][2] |

| Molecular Weight | 205.42 g/mol | [1][2] |

| Form | Typically a white to off-white solid | [3] |

| Storage | Recommended storage at 2-8°C or freezer temperatures under inert gas | [1][2] |

The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid. In solution, the aminomethyl group's basicity and the boronic acid's acidity create a zwitterionic character that influences solubility and reactivity.

The Decisive Role of the ortho-Aminomethyl Group

The strategic placement of the aminomethyl group at the ortho position to the boronic acid is a critical design feature. Research has demonstrated that this group exerts a profound influence on the boronic acid's reactivity through several mechanisms:

-

Lowering the pKa : The electron-withdrawing nature of the protonated aminomethyl group (an ammonium cation) lowers the pKa of the adjacent boronic acid.[4] This facilitates the formation of the catalytically active boronate species under milder basic conditions than typically required for simple phenylboronic acids.[5]

-

Intramolecular Catalysis : The ammonium group can act as an intramolecular general acid catalyst, facilitating the departure of leaving groups from the boron center.[6][7] This can accelerate the rate of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura couplings.

-

Enhanced Diol Affinity : For applications in chemical sensing, the ortho-aminomethyl group significantly enhances the affinity for diols at neutral pH, a property crucial for carbohydrate recognition.[4][5]

The Premier Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in drug discovery lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the biaryl cores of countless pharmaceutical agents.[9]

Mechanistic Considerations for a Successful Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding these steps is paramount to troubleshooting and optimizing reactions with this specific substrate.

Key Causality in the Cycle:

-

Base is Crucial : The base is not merely a spectator. It activates the boronic acid by forming a boronate complex ([R²-B(OH)₃]⁻), which is more nucleophilic and competent for the transmetalation step.[6]

-

Ligand Choice Dictates Success : The phosphine ligands (L) on the palladium center are critical. They influence catalyst stability, solubility, and the rates of oxidative addition and reductive elimination. For challenging substrates, bulky, electron-rich ligands are often required.[10]

-

Protodeboronation as a Key Side Reaction : A significant challenge, particularly with electron-deficient or heteroaromatic boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source, leading to yield loss.[7] The choice of a mild base and optimizing reaction temperature and time are critical to mitigate this side reaction. The fluorine substituent on our title compound increases the electrophilicity of the aryl ring, potentially making it more susceptible to this pathway.

Application in Medicinal Chemistry: Synthesis of PRMT5 Inhibitors

A compelling application for this building block is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a clinically relevant target in oncology, and its inhibition is a promising therapeutic strategy.[1][11] Patent literature (e.g., WO2019211868A1) discloses heterocyclic compounds as PRMT5 inhibitors, which can be synthesized via a Suzuki-Miyaura coupling.

The general synthetic approach involves coupling a heterocyclic halide with an appropriately substituted phenylboronic acid. This compound is an ideal reagent for introducing the fluorinated aminomethylphenyl moiety, which is a common feature in modern kinase and enzyme inhibitors.

Field-Proven Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is adapted from established methods for similar challenging substrates and is designed to maximize yield by promoting the desired coupling over protodeboronation.[12][13]

Note : The aminomethyl group is provided as a hydrochloride salt. The base in the reaction will neutralize the HCl and also activate the boronic acid. It is crucial to account for this when calculating base equivalents.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane, anhydrous (degassed)

-

Water (degassed)

Procedure:

-

Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 246.5 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

-

Causality: Using an excess of the boronic acid component can help drive the reaction to completion, especially if some degradation occurs. K₂CO₃ is a moderately strong base suitable for this transformation, providing the necessary basicity without being overly harsh, which could accelerate protodeboronation.

-

-

Inert Atmosphere : Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species that will be formed in situ.

-

Catalyst Addition : Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol, 24.5 mg).

-

Causality: Pd(dppf)Cl₂ is a robust and versatile precatalyst. The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination.

-

-

Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

-

Causality: The use of a dioxane/water mixture is common for Suzuki couplings. Water is essential for dissolving the base and facilitating the formation of the active boronate species. Degassing the solvents by sparging with an inert gas for 20-30 minutes prior to use is vital to remove dissolved oxygen.

-

-

Reaction : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously for 4-12 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl bromide starting material.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Handling, Stability, and Safety

As a Senior Application Scientist, I must emphasize that robust and reproducible results begin with proper reagent handling.

-

Stability : Arylboronic acids, particularly those with electron-withdrawing groups like fluorine, can be susceptible to protodeboronation, especially in aqueous or protic solutions over time. Solutions should be prepared fresh. The solid hydrochloride salt is generally stable when stored in a cool, dry place under an inert atmosphere.

-

Safety : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information. The compound is classified as an irritant to the skin, eyes, and respiratory tract.

Conclusion: A Strategic Asset for Chemical Synthesis

This compound is more than just a chemical building block; it is a strategic tool for the modern synthetic chemist. The deliberate placement of the aminomethyl and fluoro substituents provides a unique combination of reactivity and the ability to impart desirable properties to target molecules. A thorough understanding of its properties and the mechanistic nuances of its primary application, the Suzuki-Miyaura coupling, empowers researchers to harness its full potential. By applying the principles and protocols outlined in this guide, scientists in drug discovery and development can confidently employ this reagent to construct complex molecular architectures and accelerate the journey toward new therapeutic breakthroughs.

References

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.

- Collins, B. E., Metola, P., & Anslyn, E. V. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86.

- PMC. (2024).

- Gassensmith, J. J., & Smith, B. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.

- Collins, B. E., Metola, P., & Anslyn, E. V. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC.

- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1009.

- Google Patents. (2020). WO2020044245A1 - Bioactive compound.

- PubMed. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. BenchChem.

- Evans, T. J., et al. (2017).

- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

- Google Patents. (2013). AU2010280848A1 - Process for the manufacture of pharmaceutically active compounds.

- ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions.

- Sigma-Aldrich. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride AldrichCPR. Sigma-Aldrich.

- Pharmaffiliates. (n.d.). 850568-03-5| Chemical Name : 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride.

- ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds.

Sources

- 1. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for obtaining bioactive ingredients, use of subcritical-water extraction process, bioactive ingredient, use of bioactive ingredient and cosmetic composition - Patent WO-2021000037-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

structure and synthesis of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride

An In-depth Technical Guide to the Structure and Synthesis of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride

Introduction

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—comprising a reactive boronic acid, a nucleophilic aminomethyl group, and an electron-withdrawing fluorine atom—makes it a valuable reagent for constructing complex molecular architectures. It is particularly prominent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research[1][2].

This guide provides a comprehensive overview of the compound's structure, physicochemical properties, and detailed synthetic methodologies. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Molecular Structure and Properties

The utility of this compound stems from the strategic arrangement of its functional groups on the phenyl ring.

-

Boronic Acid Group (-B(OH)₂): This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates[3].

-

Aminomethyl Group (-CH₂NH₂): The ortho position of this group relative to the boronic acid is significant. It can influence the electronic properties of the boronic acid and provides a handle for further derivatization. The presence of an ortho-aminomethyl group is a common structural feature that promotes the formation of boronate esters, which can be crucial for binding to biological targets like saccharides at neutral pH[4].

-

Fluorine Atom (-F): Located at the meta position relative to the aminomethyl group, the fluorine atom acts as a bioisostere for hydrogen, often enhancing metabolic stability, binding affinity, and membrane permeability of the final drug candidate.

-

Hydrochloride Salt (·HCl): The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and ease of handling, as the free amine is prone to oxidation and side reactions.

Visualization of the Molecular Structure

Caption: Structure of this compound.

Physicochemical Properties

The fundamental properties of the compound are summarized below for reference.

| Property | Value | Source |

| CAS Number | 850568-03-5 | [5] |

| Molecular Formula | C₇H₁₀BClFNO₂ | [5] |

| Molecular Weight | 205.42 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| InChI | 1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H | |

| InChIKey | URBGTEWFXWJWPS-UHFFFAOYSA-N | |

| SMILES | Cl.NCC1=C(C=C(F)C=C1)B(O)O | [7] |

| Appearance | White to off-white solid | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [8] |

Synthesis of this compound

The synthesis of this compound requires a multi-step approach that carefully manages the reactive functional groups. A common and robust strategy involves the palladium-catalyzed borylation of a pre-functionalized aryl halide, often with the amine functionality protected to prevent interference with the catalyst.

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic approach disconnects the carbon-boron bond, tracing the molecule back to a simpler, commercially available starting material. The aminomethyl group can be introduced via reduction of a nitrile.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol describes a representative synthesis starting from 2-bromo-4-fluorobenzonitrile.

Step 1: Reduction of Nitrile to Amine The synthesis begins with the reduction of the nitrile group to a primary amine.

-

To a solution of 2-bromo-4-fluorobenzonitrile in a suitable solvent like methanol, add a catalyst such as Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude (2-bromo-4-fluorophenyl)methanamine.

Causality: Raney Nickel is an effective and common catalyst for the hydrogenation of nitriles to primary amines under moderate pressure[8]. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

Step 2: Boc Protection of the Amine The primary amine is protected to prevent it from coordinating with the palladium catalyst in the subsequent borylation step.

-

Dissolve the crude amine from Step 1 in a solvent such as dichloromethane (DCM).

-

Add a base, like triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the N-Boc protected intermediate, tert-butyl (2-bromo-4-fluorobenzyl)carbamate.

Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable to the conditions of the Miyaura borylation but can be easily removed later under acidic conditions[9].

Step 3: Miyaura Borylation This is the key C-B bond-forming step.

-

In a reaction flask, combine the N-Boc protected aryl bromide, bis(pinacolato)diboron (B₂pin₂), and a base such as potassium acetate.

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

-

Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent like dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 80-90 °C for several hours.

-

After completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter. The organic phase is washed, dried, and concentrated to yield the crude boronate ester.

Causality: The Miyaura borylation is a reliable method for synthesizing arylboronic esters from aryl halides[10]. Pd(dppf)Cl₂ is a robust catalyst for this transformation. Potassium acetate acts as the base required for the catalytic cycle, facilitating the transmetalation step[1].

Step 4: Deprotection and Salt Formation The final step involves removing the Boc protecting group and forming the hydrochloride salt.

-

Dissolve the crude boronate ester in a solvent like methanol or dioxane.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).

-

Stir the mixture at room temperature. The product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain this compound as a solid.

Causality: Strong acid (HCl) cleaves the Boc group, liberating the primary amine, which is simultaneously protonated by the acid to form the stable hydrochloride salt.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds[11].

Catalytic Cycle and Role of the Reagent

The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this cycle, (2-(Aminomethyl)-5-fluorophenyl)boronic acid (R²-B(OH)₂) is activated by a base to form a boronate species. This species then undergoes transmetalation with the palladium(II) complex, transferring its aryl group (R²) to the palladium center. Subsequent reductive elimination yields the final biaryl product and regenerates the active Pd(0) catalyst[1]. The presence of fluorine and the aminomethyl group in the boronic acid allows for the direct installation of these important pharmacophores into the target molecule.

Conclusion

This compound is a high-value synthetic intermediate whose structural features are tailored for applications in pharmaceutical R&D. Understanding its synthesis is key to leveraging its potential in creating novel compounds through robust and scalable chemical transformations like the Suzuki-Miyaura coupling. The methodologies described herein provide a framework for the reliable preparation and application of this versatile building block.

References

-

2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | 850568-03-5 . Pharmaffiliates. [Link]

-

2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820 . PubChem. [Link]

-

A. (3,4,5-Trifluorophenyl)boronic acid . Organic Syntheses Procedure. [Link]

-

An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines . National Institutes of Health (NIH). [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health (NIH). [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| . ChemOrgChem on YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Aminomethyl-5-fluorophenyl-boronic acid | C7H9BFNO2 | CID 2782820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 850568-03-5|this compound|BLD Pharm [bldpharm.com]

- 8. 2-(AMINOMETHYL)PHENYL BORONIC ACID CAS#: 248274-03-5 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride has emerged as a critical reagent in medicinal chemistry, valued for its unique structural features that offer a confluence of desirable properties for drug design. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a particular focus on its role as a versatile building block in the synthesis of complex pharmaceutical agents. We will delve into the mechanistic underpinnings of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols to illustrate its practical utility. This document serves as a resource for researchers seeking to leverage the potential of this fluorinated aminomethylphenylboronic acid in their drug discovery and development endeavors.

Core Molecular Attributes

This compound is a substituted arylboronic acid that combines three key functional motifs: a boronic acid group, a fluorine atom, and an aminomethyl group. Each of these contributes to its utility in medicinal chemistry.

Molecular Formula and Weight:

The chemical formula for this compound is C7H10BClFNO2, and it has a molecular weight of 205.42 g/mol [1][2].

Structural Features and Their Significance:

-

The Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds[3][4]. The boron atom, being electron-deficient, acts as a Lewis acid, facilitating transmetalation in the palladium catalytic cycle[5][6]. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them ideal for pharmaceutical manufacturing[5].

-

The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring significantly influences the molecule's physicochemical properties. Fluorine is highly electronegative and can alter the acidity of nearby protons, modulate lipophilicity, and block metabolic pathways, often leading to improved pharmacokinetic profiles of the final drug candidate[].

-

The Aminomethyl Group: The presence of the aminomethyl group provides a site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. The ortho-aminomethyl group can also form an intramolecular dative bond with the boron atom, which can influence the reactivity of the boronic acid and its binding properties[8].

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H10BClFNO2 | [1][2] |

| Molecular Weight | 205.42 g/mol | [1][2] |

| CAS Number | 850568-03-5 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 152-158°C | [1][] |

| Storage Temperature | Room Temperature or Freezer | [1] |

Synthesis and Chemical Reactivity

The synthesis of arylboronic acids is a well-established field in organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of this compound is often proprietary, the general synthetic strategies involve the borylation of an appropriately substituted aryl halide or through a directed C-H borylation.

A common laboratory-scale approach for a similar compound, 2-aminophenylboronic acid, involves the reduction of the corresponding nitro-substituted phenylboronic acid. Another route proceeds from 2-iodoaniline via a palladium-catalyzed borylation with bis(pinacolato)diboron, followed by deprotection[9]. The synthesis of hydroxyphenylboronic acids has been achieved by reacting a protected bromophenol with a borate ester via a Grignard reagent or an organolithium intermediate, followed by deprotection[10]. These general principles can be adapted for the synthesis of the title compound.

Key Reactions and Mechanistic Considerations:

The primary application of this compound in drug discovery is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient formation of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Caption: A conceptual workflow for the synthesis of a biaryl amine kinase inhibitor.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Self-Validating System and Causality:

The success of this protocol relies on several key factors. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step. A biphasic solvent system, such as dioxane/water, often enhances the reaction rate by promoting the dissolution of both the organic and inorganic reagents. The excess of the boronic acid component is used to ensure the complete consumption of the often more valuable aryl halide.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive boronic acid, a metabolically robust fluorine atom, and a functionalizable aminomethyl group makes it an attractive starting material for the synthesis of a diverse array of drug candidates. The continued development of novel cross-coupling methodologies and a deeper understanding of the structure-activity relationships of fluorinated biaryl amines will undoubtedly expand the applications of this valuable reagent in the ongoing quest for new and improved therapeutics.

References

- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Pharmaffiliates. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride. Retrieved from [Link]

-

American Elements. (2022, January 15). 2-Aminomethyl-5-Fluorobenzeneboronic Acid Hydrochloride. Retrieved from [Link]

-

Google Patents. (2008). US7419991B2 - 3-[5-(2-fluoro-phenyl)-o[1][][10]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Retrieved from

-

ChemRxiv. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Retrieved from [Link]

- Alves, G., et al. (2018).

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.

- Li, Y., et al. (2017). Synthesis of biologically active boron-containing compounds. RSC advances, 7(85), 54133-54145.

- Hernandez, E. T., et al. (2017). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 41(1), 126-133.

-

ResearchGate. (2025, August 10). Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. Retrieved from [Link]

- Google Patents. (2021). US20210395301A1 - Synthesis of boronic ester and acid compounds.

- Wulff, W. D., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of the Chinese Chemical Society, 55(4), 731-741.

- Google Patents. (1997). US5702952A - Labelled boronic acid derivatives.

-

MDPI. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. (2-AMINOMETHYL-5-FLUORO)PHENYLBORONIC ACID HYDROCHLORIDE CAS#: 850568-03-5 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 10. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl

This guide provides a comprehensive technical overview of the critical physicochemical properties of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (HCl), a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple datasheet to offer a foundational understanding of the molecule's behavior in solution. We will explore the theoretical underpinnings of its solubility and stability, substantiated by actionable experimental protocols to empower users to generate reliable and reproducible data.

Executive Summary: A Molecule of Dichotomous Character

(2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is a bifunctional molecule whose utility is matched by its chemical intricacies. The presence of a Lewis acidic boronic acid, a basic aminomethyl group, and an electron-withdrawing fluorine atom on an aromatic ring creates a complex interplay of factors that govern its solubility and stability. As an HCl salt, its aqueous solubility is enhanced, yet the inherent reactivity of the boronic acid moiety necessitates a thorough understanding of its degradation pathways. This guide will provide the framework for characterizing and managing these properties to ensure its successful application in research and development.

Table 1: Physicochemical Properties of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl

| Property | Value | Source(s) |

| CAS Number | 850568-03-5 | [1] |

| Molecular Formula | C₇H₁₀BClFNO₂ | |

| Molecular Weight | 205.42 g/mol | |

| Appearance | White to off-white solid | [2] |

| Storage | Freezer (-20°C recommended) | [1] |

Solubility Profile: Beyond Simple Miscibility

The solubility of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is dictated by its ionic salt form and the polarity of the solvent. As an amine hydrochloride salt, it is expected to be readily soluble in polar protic solvents like water, methanol, and ethanol, where ion-dipole interactions can effectively solvate the charged species.[3][4] However, for applications in organic synthesis or the preparation of stock solutions for biological screening, solubility in aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) is crucial.

Causality Behind Solvent Selection

The choice of solvent is the primary determinant of solubility.

-

Aqueous Buffers: The HCl salt form ensures that in neutral water, the aminomethyl group is protonated, leading to high polarity and favorable solubility. However, the pH of the solution will significantly impact the equilibrium between the charged and neutral forms of the amine, as well as the speciation of the boronic acid, thereby affecting solubility.

-

Polar Aprotic Solvents (DMSO, DMF): These solvents are effective at solvating polar molecules and are common choices for creating high-concentration stock solutions.

-

Alcohols (Methanol, Ethanol): These protic solvents can engage in hydrogen bonding and effectively solvate the ionic salt.

-

Aprotic, Less Polar Solvents (Acetonitrile, THF): Solubility is expected to be lower in these solvents. For analytical purposes, such as HPLC, understanding the solubility limit is critical to prevent precipitation upon injection.[5]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic solubility.[3][6]

Objective: To quantify the solubility of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl in various pharmaceutically relevant solvents at a controlled temperature.

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, PBS pH 7.4, DMSO, Methanol, Acetonitrile).

-

Addition of Compound: Add an excess amount of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl to each vial, ensuring a visible amount of undissolved solid remains. This ensures the formation of a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 2 hours. Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (as described in Section 4.2).

-

Calculation: Calculate the solubility (in mg/mL or mM) based on the measured concentration and the dilution factor. Perform the experiment in triplicate for each solvent.

Stability Profile: The Challenge of the Carbon-Boron Bond

The chemical stability of arylboronic acids is a topic of extensive research. The primary non-oxidative degradation pathway is protodeboronation , the acid or base-catalyzed cleavage of the C-B bond to yield the corresponding arene (in this case, 1-fluoro-4-(aminomethyl)benzene).[7]

Mechanistic Insights into Degradation

The rate of protodeboronation is highly pH-dependent.[][9]

-

Acid-Catalyzed Pathway: Under acidic conditions, the reaction proceeds via electrophilic ipso-protonation of the aromatic ring, leading to C-B bond cleavage.

-

Base-Catalyzed Pathway: At higher pH, the boronic acid exists as the boronate anion [ArB(OH)₃]⁻. This species can undergo hydrolysis, which is often the dominant pathway in neutral to basic conditions.[10]

-

Influence of Substituents:

-

o-Aminomethyl Group: This group acts as an electron-withdrawing group (in its protonated form), which can lower the pKa of the boronic acid.[1] This facilitates the formation of the more reactive boronate anion at a lower pH.

-

p-Fluoro Group: As an electron-withdrawing group, fluorine increases the Lewis acidity of the boron atom and can influence the rate of protodeboronation.[11]

-

Oxidative degradation is another significant concern for boronic acids, though less mechanistically defined than protodeboronation. It is prudent to use degassed solvents where possible and avoid unnecessary exposure to air for long-term solution storage.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12]

Objective: To investigate the degradation profile of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. An unstressed sample should be stored at -20°C in the dark as a control.

-

Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

-

Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Heat at 60°C.

-

Photolytic Stress: Expose to UV light (ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC/UPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent peak and any new degradation peaks. Aim for 5-20% degradation to ensure key degradants are generated at detectable levels.

Analytical Methodologies: Ensuring Data Integrity

A robust, stability-indicating analytical method is the cornerstone of reliable solubility and stability data. Ultra-Performance Liquid Chromatography (UPLC) is the preferred technique due to its speed and resolution.[13][14][15]

Key Considerations for Method Development

-

Column Choice: A C18 stationary phase is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a pH modifier is typical. Given the compound's structure, a low pH mobile phase (e.g., with 0.1% formic acid) is recommended to ensure the protonation of the amine and sharp peak shape.

-

Detection: UV detection at a wavelength where the phenylboronic acid chromophore absorbs strongly (e.g., ~220-230 nm) is appropriate.

-

On-Column Stability: Be aware that boronic acids can sometimes degrade on the column itself. Using aprotic diluents for sample preparation and minimizing analysis time can mitigate this risk.[5][16]

Protocol: Development of a Stability-Indicating UPLC Method

Objective: To develop a UPLC method capable of separating (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl from its potential degradation products.

Starting Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Detector: UV at 225 nm

-

Gradient: 5% to 95% B over 5 minutes.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[13][14]

Practical Handling and Storage

Proper handling and storage are critical to maintaining the integrity of (2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl.

-

Solid State: The compound should be stored in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) if possible.[1] As an amine salt, it may be hygroscopic. It is advisable to perform hygroscopicity testing, especially if the material will be handled outside of a glovebox.[][9] A simple gravimetric method involves exposing the solid to a high-humidity environment (e.g., a desiccator with a saturated salt solution) and monitoring for weight gain over 24 hours.[9]

-

Solution State: Prepare aqueous solutions fresh for immediate use.[12] For stock solutions, use aprotic solvents like DMSO or acetonitrile and store at -20°C in tightly sealed vials. Minimize freeze-thaw cycles.

Conclusion

(2-(Aminomethyl)-5-fluorophenyl)boronic acid HCl is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. While general principles can guide its use, this guide emphasizes the importance of empirical determination of its properties under specific experimental conditions. By employing the detailed protocols within this document for solubility assessment, forced degradation studies, and analytical method development, researchers can ensure the integrity of their results and accelerate the pace of their discovery programs.

References

- Cox, P. A., et al. (2016).

- Kuivila, H. G., & Cox, P. A. (2016). pH-Rate Profiles for Aqueous-Organic Protodeboronation of 18 Boronic Acids. Journal of the American Chemical Society.

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Wikipedia. (n.d.).

- CymitQuimica. (n.d.). CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride.

- Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Adamczyk-Woźniak, A., et al. (2022).

- BenchChem. (n.d.). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution.

- Ishihara, K., et al. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

- ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.

- BenchChem. (n.d.).

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Sigma-Aldrich. (n.d.). 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | 850568-03-5.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Al-Sabti, M., et al. (2019). Development of a stability-indicating UPLC method for determination of isotretinoin in bulk drug. Pharmaceutical Development and Technology.

- Sigma-Aldrich. (n.d.). (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride, AldrichCPR.

- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- Journal of Applied Pharmaceutical Science. (n.d.).

- PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid.

- Santa Cruz Biotechnology. (n.d.). 5-(Aminomethyl)-2-fluorophenylboronic acid hydrochloride | CAS 1072946-46-3.

- Semantic Scholar. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.

- Enamine. (n.d.). Aqueous Solubility Assay.

- University of Colorado Boulder. (n.d.).

- BOC Sciences. (n.d.). Hygroscopicity Testing.

- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- Alfa Chemistry. (n.d.). CAS 1256355-45-9 2-Amino-5-fluorophenylboronic acid,hcl.

- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.

- ResearchGate. (n.d.).

- Vasanthakumar, G. R., et al. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.

- Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.

Sources

- 1. 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | 850568-03-5 [sigmaaldrich.cn]

- 2. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. pharmainfo.in [pharmainfo.in]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Synthesis of aminoboronic acids and their applications in bifunctional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a stability-indicating UPLC method for determination of isotretinoin in bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Stability Indicating UPLC Method for the Determination of Tirbanibulin in Bulk and Its Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

The Rising Profile of Aminofluorophenylboronic Acid Derivatives: A Technical Guide to Their Biological Activities

Foreword: The Boron Renaissance in Drug Discovery

For decades, the inclusion of boron in medicinal chemistry was met with a degree of skepticism, largely due to preconceived notions of toxicity. However, the landscape has dramatically shifted. The landmark FDA approval of the boronic acid-containing drug, Velcade® (bortezomib), for multiple myeloma treatment, heralded a renaissance in the exploration of organoboranes as potent therapeutic agents.[1] This guide delves into a particularly promising subclass: aminofluorophenylboronic acid derivatives. The strategic incorporation of amino and fluoro groups onto the phenylboronic acid scaffold offers unique opportunities to modulate physicochemical properties, enhance target specificity, and unlock a diverse range of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current state of knowledge but also practical, field-proven insights into the experimental validation of these fascinating molecules.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Aminofluorophenylboronic acid derivatives have emerged as a compelling class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Their mechanism often involves the unique electrophilic nature of the boron atom, which can form a stable, reversible covalent bond with nucleophilic residues in the active sites of target enzymes.[1]

Mechanism of Action: Proteasome and Kinase Inhibition

A primary target for many boronic acid-based anticancer agents is the 26S proteasome , a multi-protein complex responsible for the degradation of intracellular proteins.[2] Inhibition of the proteasome disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] The boronic acid moiety of these derivatives can form a tetrahedral intermediate with the N-terminal threonine residue in the catalytic β-subunits of the proteasome, effectively blocking its proteolytic activity.[1]

Furthermore, certain derivatives have shown inhibitory activity against key kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] By blocking these pathways, the compounds can interfere with tumor growth, angiogenesis, and metastasis.

Diagram 1: General Mechanism of Serine Protease Inhibition

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation: Prepare a stock solution of the aminofluorophenylboronic acid derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO without compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Properties: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aminofluorophenylboronic acid derivatives have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action: Targeting Bacterial Enzymes

Similar to their anticancer activity, the antimicrobial effects of these compounds are often attributed to enzyme inhibition. A key target in bacteria is β-lactamase , an enzyme that confers resistance to β-lactam antibiotics like penicillin. Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of β-lactamases, thereby inactivating the enzyme and restoring the efficacy of β-lactam antibiotics. [4] Diagram 3: Inhibition of β-Lactamase

Caption: Aminofluorophenylboronic acid derivative inhibiting β-lactamase.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative | S. aureus (MRSA) | 4.61 ± 0.22 | [5] |

| Imidazo[1,2-c]pyrimidine-isoxazole derivative | S. aureus (MSSA) | 3.12 ± 0.09 | [5] |

| Cinnamaldehyde derivative | S. aureus | 100 - 400 | [6] |

| Cinnamaldehyde derivative | E. coli | 100 - 400 | [6] |

| 7-Hydroxycoumarin | E. coli | 800 | [7] |

| 7-Hydroxycoumarin | S. aureus | 200 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of aminofluorophenylboronic acid derivatives against bacteria.

Diagram 4: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the aminofluorophenylboronic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Enzyme Inhibition: A Versatile Therapeutic Strategy

The ability of aminofluorophenylboronic acid derivatives to act as enzyme inhibitors extends beyond anticancer and antimicrobial applications. Their unique chemical properties make them suitable for targeting a wide range of enzymes implicated in various diseases. [8]

Mechanism of Action: Serine Protease Inhibition

Arylboronic acids are potent competitive inhibitors of serine proteases such as chymotrypsin and subtilisin. [9][10]The inhibition is strongly pH-dependent and involves the donation of an electron pair from the active site histidine to the boron atom of the inhibitor. [1][9]X-ray crystallography studies have revealed that the boron atom forms a covalent bond with the catalytic serine residue, resulting in a tetrahedral intermediate that mimics the transition state of the enzymatic reaction. [4][11]

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of aminofluorophenylboronic acid derivatives against a target enzyme.

Diagram 5: Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Prepare the assay buffer, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the aminofluorophenylboronic acid inhibitor.

-

Assay Setup: In a suitable microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

Data Acquisition: Measure the product formation or substrate consumption over time using a plate reader (spectrophotometer or fluorometer).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Synthesis of Aminofluorophenylboronic Acid Derivatives

The synthesis of aminofluorophenylboronic acid derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the modification of a commercially available starting material, such as 4-nitrophenylboronic acid.

General Synthetic Scheme

A typical synthetic route involves the reduction of a nitro group to an amine, followed by an acylation or other functional group transformations.

Diagram 6: Synthetic Pathway

Caption: A general synthetic route to aminofluorophenylboronic acid derivatives.

Experimental Protocol: Synthesis of 4-Acetamidophenylboronic Acid

This protocol details the synthesis of a simple aminophenylboronic acid derivative.

Methodology:

-

Reduction of 4-Nitrophenylboronic Acid: Dissolve 4-nitrophenylboronic acid in a suitable solvent such as ethanol. Add a catalyst, for example, 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 4-aminophenylboronic acid.

-

Acylation of 4-Aminophenylboronic Acid: Dissolve 4-aminophenylboronic acid in a suitable solvent like tetrahydrofuran. Add an acylating agent, such as acetic anhydride or acetyl chloride, and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. [12]3. Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired 4-acetamidophenylboronic acid.

Concluding Remarks and Future Directions

Aminofluorophenylboronic acid derivatives represent a versatile and potent class of molecules with significant potential in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, are underpinned by the unique chemical reactivity of the boronic acid moiety. The strategic incorporation of amino and fluoro substituents provides a powerful tool for fine-tuning their pharmacological profiles.

The experimental protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of these compounds. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of these derivatives for specific biological targets.

-

Novel Target Identification: Exploring the inhibitory potential of these compounds against a broader range of enzymes and cellular pathways.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro results into preclinical and clinical settings.

-

Advanced Drug Delivery Systems: Developing targeted delivery strategies to enhance the therapeutic index and minimize off-target effects.

The continued exploration of aminofluorophenylboronic acid derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The IC50 values of entries, 3 a–j against breast cancer cell lines,... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Jahan, I., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Cancer Cell International, 21(1), 599. [Link]

-

Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-